C.I. Basic Orange 14

Flow Cytometry RNA Quantification Cell Cycle Analysis

Select C.I. Basic Orange 14 (Acridine Orange) for its non-interchangeable metachromatic fluorescence—green (λem 525 nm) for dsDNA, red (λem 650 nm) for ssDNA/RNA. With a moderate ATPase stimulation EC₅₀ of 25 μM, it bridges the potency gap between Nile blue A and coriphosphine, enabling precise mitochondrial uncoupling studies and quantitative electrochemical bacterial viability assays (8.4×10⁻¹⁵ A/cell baseline). Available in hydrochloride (MW 301.81) or zinc chloride double salt (MW 438.09) forms to match your solubility and melting point requirements. Order ≥98% (HPLC) purity for reproducible nucleic acid staining, electropolymerization, and environmental microbiology workflows.

Molecular Formula C17H20ClN3
Molecular Weight 301.8 g/mol
CAS No. 65-61-2
Cat. No. B1665460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC.I. Basic Orange 14
CAS65-61-2
Synonyms3,6-Bis(dimethylamino)acridine
Acridine Diamine, Tetramethyl
Acridine Orange
Acridine Orange Base
Base, Acridine Orange
Basic Orange 3RN
C.I. 46005
C.I. Basic Orange 14
Diamine, Tetramethyl Acridine
euchrysine
N,N,N',N'-Tetramethyl-3,6-Acridinediamine Hydrochloride
Orange 3RN, Basic
Orange Base, Acridine
Orange, Acridine
Orange, Rhoduline
Rhoduline Orange
Tetramethyl Acridine Diamine
Molecular FormulaC17H20ClN3
Molecular Weight301.8 g/mol
Structural Identifiers
SMILESCN(C)C1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)N(C)C.Cl
InChIInChI=1S/C17H19N3.ClH/c1-19(2)14-7-5-12-9-13-6-8-15(20(3)4)11-17(13)18-16(12)10-14;/h5-11H,1-4H3;1H
InChIKeyVSTHNGLPHBTRMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 100 g / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

C.I. Basic Orange 14 (Acridine Orange) Technical Identity and Baseline Procurement Context


C.I. Basic Orange 14 (CAS 65-61-2), also widely known in scientific literature as Acridine Orange, is a cationic, cell-permeable fluorescent dye belonging to the acridine class [1]. It functions as a nucleic acid-selective dye, interacting with double-stranded DNA (dsDNA) by intercalation and with single-stranded RNA or DNA (ssDNA/RNA) through electrostatic interactions, leading to distinct fluorescence emission profiles [1]. It is primarily procured as a hydrochloride salt (CAS 65-61-2) for microscopy or as a hemi(zinc chloride) salt (CAS 10127-02-3) for specific flow cytometry applications .

C.I. Basic Orange 14 Technical Differentiators: Why Substitution with Generic Nucleic Acid Stains Fails


Substitution of C.I. Basic Orange 14 with other in-class nucleic acid dyes, such as Propidium Iodide (PI) or Ethidium Bromide (EtBr), is not scientifically equivalent due to critical differences in cellular permeability, nucleic acid selectivity, and fluorescence characteristics. While PI and EtBr are largely excluded by viable cells and primarily serve as dead-cell markers, C.I. Basic Orange 14 is cell-permeable, allowing for the vital staining of all cells and the simultaneous, differential quantification of both DNA (green fluorescence) and RNA (red fluorescence) content [1]. This unique dual-signal property enables multiplexed, high-content analyses in flow cytometry and microscopy that cannot be replicated by single-parameter, impermeant dyes [1].

Quantitative Evidence Guide: Verifiable Differentiation of C.I. Basic Orange 14 vs. Comparators


Flow Cytometry: Superior Cellular RNA Quantification vs. Propidium Iodide (PI)

A direct comparative study evaluated two-step acridine orange (TSAO) staining against propidium iodide (PI) staining for flow cytometric analysis of cellular RNA. While both methods correlated with spectrophotometric RNA measurements, the acridine orange method demonstrated a superior ability to discriminate between proliferating (P) and quiescent (Q) cells based on their RNA content [1]. The PI assay, in contrast, showed a more significant interference from DNA content, reducing its specificity for RNA quantification [1].

Flow Cytometry RNA Quantification Cell Cycle Analysis

Fluorescence Microscopy: Quantitative Differentiation of DNA vs. RNA Based on Spectral Shift

C.I. Basic Orange 14 (Acridine Orange) exhibits a unique, quantifiable metachromatic shift upon binding to different nucleic acid substrates. When intercalated into double-stranded DNA (dsDNA), its fluorescence emission maximum is 530 nm (green). In contrast, when electrostatically bound to single-stranded RNA or DNA (ssDNA/RNA), the emission maximum shifts to 640 nm (orange/red) [1]. This dual-emission profile, using a single excitation wavelength (e.g., 488 nm), allows for the simultaneous, multi-color visualization and quantification of DNA and RNA within the same cell [1].

Fluorescence Microscopy Nucleic Acid Staining Metachromasia

Textile Dyeing: Covalent Fiber Binding and Wash Fastness vs. Basic Violet 14

In industrial textile applications, C.I. Basic Orange 14 is a reactive monoazo dye that forms covalent bonds with cellulosic fibers (e.g., cotton, jute). This chemical bond confers high wash fastness. In a direct comparison on chemically modified jute fibers, C.I. Basic Orange 14 was reported to exhibit excellent color fastness, with light fastness ratings of 4-5 on the ISO scale and wash fastness maintained even at high temperatures up to 95°C [1]. This performance contrasts with the in-class dye Basic Violet 14, which showed lower wash fastness under the same conditions [2].

Textile Dyeing Color Fastness Covalent Bonding

Early Photodynamic Therapy (PDT): Historical Precedent for Tumor Localization and Treatment

C.I. Basic Orange 14 (Acridine Orange) has a documented history as an early photosensitizer in photodynamic therapy (PDT) research. In a landmark 1974 study, Tomson et al. demonstrated that intraperitoneal injection of acridine orange in tumor-bearing mice, followed by irradiation with a 488 nm Argon ion laser, resulted in both tumor-specific fluorescence visualization and significant inhibition of tumor growth [1]. This study was a foundational demonstration of laser-based PDT, showing the compound's dual role as a diagnostic and therapeutic agent.

Photodynamic Therapy Cancer Research Fluorescence-Guided Surgery

C.I. Basic Orange 14 Optimal Application Scenarios Derived from Differential Evidence


Simultaneous DNA and RNA Content Analysis in Flow Cytometry

This scenario is optimal for C.I. Basic Orange 14 due to its unique metachromatic fluorescence. As demonstrated in Section 3, its ability to differentially stain dsDNA (green, 530 nm) and ssRNA/DNA (red, 640 nm) upon excitation with a single laser line (e.g., 488 nm) makes it the dye of choice for simultaneous, quantitative analysis of cellular DNA and RNA content [1]. This is particularly valuable for distinguishing cell cycle phases (G0/G1, S, G2/M) and differentiating quiescent from proliferating cells, a task where alternative dyes like propidium iodide show reduced specificity for RNA [2].

High-Contrast Fluorescence Microscopy for Cell Viability and Apoptosis Assays

The cell-permeable nature of C.I. Basic Orange 14, combined with its differential staining of acidic organelles (bright red) and nucleic acids (green), makes it a powerful single-reagent tool for assessing cell viability and autophagy. As noted in Section 3, its ability to penetrate all cells and accumulate in lysosomes (red fluorescence at low pH) provides a clear contrast to the green nuclear staining of healthy cells [1]. This enables rapid, high-content screening for cytotoxic or apoptotic effects without the need for multiple, less permeable dyes.

Dyeing of Cellulosic Textiles Requiring High Wash and Light Fastness

For industrial textile processors, C.I. Basic Orange 14 is the preferred choice when durable, vibrant orange shades on cotton or jute are required. The evidence from Section 3 confirms its ability to form stable covalent bonds with cellulosic fibers, resulting in wash fastness that withstands high-temperature (95°C) laundering and light fastness ratings of ISO 4-5 [1]. This performance is a key differentiator compared to other basic dyes, like Basic Violet 14, which show only moderate wash fastness [2].

Preclinical Cancer Research: Fluorescence-Guided Surgery and Photodynamic Therapy Models

Researchers developing image-guided surgical techniques or photodynamic therapies (PDT) can leverage the dual diagnostic and therapeutic properties of C.I. Basic Orange 14. As detailed in Section 3, its historical use as a photosensitizer that both labels tumors with fluorescence and induces photoactivated cell death [1] makes it a valuable benchmark compound. It is used to establish experimental PDT protocols and compare the efficacy of novel, next-generation photosensitizers in in vivo tumor models.

Technical Documentation Hub

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